Boc-3-碘-D-丙氨酸甲酯

描述

Boc-3-iodo-D-alanine methyl ester (Boc-3-I-D-Ala-OMe) is a compound that is commonly used in the scientific research field. It is a derivative of the amino acid alanine, and is most commonly used as a protecting group in peptide synthesis. This compound is also used in a variety of other research applications, including in studies of the structure and function of proteins and peptides, as well as in the study of enzyme inhibitors.

科学研究应用

光物理性质和溶剂致色性

- 衍生物的溶剂致色性:对Boc-3-碘-D-丙氨酸甲酯衍生物的光物理性质进行研究,如N-Boc-3-[2-(9-蒽基)苯并噁唑-5-基]-L-丙氨酸甲酯(BoxAnt)及其类似物,显示出对溶剂极性的敏感性,特别是在荧光光谱中,表明在分子和生物化学研究中具有潜在应用(Guzow et al., 2005)。

聚合物化学和生物催化

- 阳离子甲基丙烯酸酯聚合物:含有氨基酸基手性单体的甲基丙烯酸酯聚合物的合成,包括Boc-L-丙氨酸甲基丙烯酰氧基乙酯,展示了通过RAFT聚合的控制合成。这些聚合物在去保护Boc基后,表现出pH响应性和在药物传递系统中的潜在应用(Kumar et al., 2012)。

- 生物催化分辨:一株枯草芽孢杆菌表现出对Boc-dl-丙氨酸甲酯的高水解活性和对映选择性,突显了其在制药行业中商业生产的潜力(Zheng et al., 2015)。

荧光探针和光谱研究

- 荧光探针的溶剂致色性:对Boc-3-碘-D-丙氨酸甲酯衍生物的研究,如3-[2-(4-二苯胺基苯基)苯并噁唑-5-基]丙氨酸甲酯,已经证明它们在肽和蛋白质的生物物理研究中作为荧光探针的实用性(Guzow et al., 2005)。

分子辨识和细胞化学

- 分子辨识:用于结合N-α-保护氨基酸酯的圆柱形胶囊,包括BOC-L-丙氨酸烷基酯,通过光谱和计算研究提供了对分子辨识的见解(Hayashida et al., 2002)。

- 超微结构细胞化学:合成并用作人类中性粒细胞中弹性酶类酶的底物的N-t-Boc-L-丙氨酸-p-硝基硫代苯酯(Boc-Ala-SNp),有助于超微结构细胞化学研究(Clark et al., 1980)。

安全和危害

Boc-3-iodo-D-alanine methyl ester is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

作用机制

Target of Action

Boc-3-iodo-D-alanine methyl ester, also known as (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, is primarily used as an intermediate in organic synthesis It’s known that it’s used in the synthesis of various pharmaceuticals .

Mode of Action

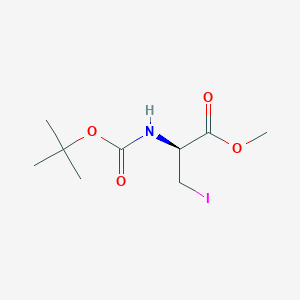

The compound is a derivative of amino acids and contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis to protect amines under aqueous conditions . It can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound is used as an intermediate in the synthesis of various pharmaceuticals, including HIV inhibitors and EGFR inhibitors . The specific biochemical pathways affected by these pharmaceuticals would depend on their specific mechanisms of action.

Action Environment

The action, efficacy, and stability of Boc-3-iodo-D-alanine methyl ester would be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the Boc group can be removed under acidic conditions .

属性

IUPAC Name |

methyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZBFCCHLUWCQI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465249 | |

| Record name | Boc-3-iodo-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170848-34-7 | |

| Record name | Boc-3-iodo-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)